2-Formyl-4-(3-nitrophenyl)phenol
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Overview
Description
2-Formyl-4-(3-nitrophenyl)phenol is an aromatic compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol . This compound is characterized by the presence of a formyl group (-CHO) and a nitrophenyl group (-NO2) attached to a phenol ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Formyl-4-(3-nitrophenyl)phenol can be achieved through several synthetic routes. One common method involves the nitration of 2-formylphenol followed by a coupling reaction with a nitrobenzene derivative . The reaction conditions typically include the use of strong acids like sulfuric acid for nitration and catalysts for the coupling reaction. Industrial production methods may involve large-scale nitration and coupling processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Formyl-4-(3-nitrophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Formyl-4-(3-nitrophenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-4-(3-nitrophenyl)phenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Formyl-4-(3-nitrophenyl)phenol can be compared with other similar compounds, such as:
4-Nitrophenol: Similar in structure but lacks the formyl group. It is commonly used as a pH indicator and in enzyme assays.
2-Formylphenol: Lacks the nitrophenyl group and is used in organic synthesis as an intermediate.
3-Nitrobenzaldehyde: Contains a nitro group and a formyl group but on different positions of the benzene ring.
The uniqueness of this compound lies in the combination of its functional groups, which provide a distinct reactivity profile and make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-5-(3-nitrophenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-8-11-6-10(4-5-13(11)16)9-2-1-3-12(7-9)14(17)18/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDROKLKJUVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629597 |
Source
|
Record name | 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893743-12-9 |
Source
|
Record name | 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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